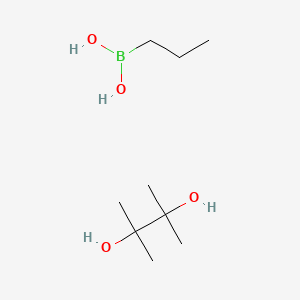

n-Propyl boronic acid pinacol

Description

Historical Development of Boron-Containing Reagents in Synthetic Chemistry

The journey of boron in organic synthesis began with the pioneering work on organoboranes. wikipedia.orgethernet.edu.et Elemental boron was first isolated in 1808 by Sir Humphry Davy in the UK and independently by Joseph Louis Gay-Lussac and Louis Jacques Thénard in France. acs.orgacs.org However, it was not until the 20th century that the synthetic potential of organoboron compounds was truly unlocked. A pivotal moment came with the development of hydroboration by H.C. Brown, a discovery that earned him the Nobel Prize in Chemistry in 1979. ethernet.edu.et This reaction involves the addition of a boron-hydride bond across a carbon-carbon double or triple bond, forming an organoborane. wikipedia.orglibretexts.org

Initially, the use of simple organoboranes like trialkylboranes was common. wikipedia.org These compounds, however, often presented challenges due to their sensitivity to air and moisture. rsc.org A significant advancement came with the introduction of boronic acids and their esters. Boronic esters, particularly those derived from diols like pinacol (B44631), offered enhanced stability, making them easier to handle and store. nih.gov The development of methods to synthesize these esters, such as the reaction of boronic acids with pinacol or the use of Grignard reagents with pinacolborane, further expanded their accessibility and utility. orgsyn.orgescholarship.orggoogle.com The advent of transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling reaction developed by Akira Suzuki and Norio Miyaura, solidified the importance of boronic acids and their esters as key reagents in modern synthetic chemistry. ethernet.edu.etacs.orgacs.org

Significance of n-Propyl Boronic Acid Pinacol in Contemporary Research

This compound ester, a specific type of alkyl boronic acid pinacol ester, serves as a valuable building block in a variety of chemical transformations. Its significance lies in its ability to introduce a propyl group into a target molecule with high precision and under relatively mild conditions. This is particularly important in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. fishersci.com

The pinacol ester group confers several advantageous properties. It provides steric bulk around the boron atom, which can influence the regioselectivity of reactions and enhance the stability of the compound, making it less prone to decomposition via protodeboronation compared to the corresponding boronic acid. rsc.orgnih.gov This stability allows for its use in multi-step syntheses and under a wider range of reaction conditions. nih.gov

Recent research highlights the utility of this compound ester and its analogs in various catalytic processes. For instance, it can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in organic synthesis. researchgate.netnih.gov The ability to functionalize molecules with simple alkyl groups like the n-propyl group is crucial for modifying the steric and electronic properties of a molecule, which can be critical for its biological activity or material properties.

Scope and Impact of Organoboron Chemistry in Chemical Transformations

The field of organoboron chemistry has had a profound impact on the way chemists approach the synthesis of complex molecules. rsc.orgacs.org The versatility of organoboron compounds allows them to participate in a wide array of chemical transformations, extending far beyond the initial applications in hydroboration. wikipedia.org

Key transformations enabled by organoboron chemistry include:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction has become one of the most important methods for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and fine chemicals. acs.orgacs.org

C-H Borylation: This method allows for the direct conversion of carbon-hydrogen bonds into carbon-boron bonds, providing a powerful tool for late-stage functionalization of complex molecules. wikipedia.org

Homologation Reactions: These reactions involve the insertion of a carbon atom between the boron and the organic group, allowing for the elongation of carbon chains while retaining the versatile boronic ester functionality. nih.gov

Conjugate Addition Reactions: Boron reagents can be used as nucleophiles in conjugate addition reactions to α,β-unsaturated compounds. nih.gov

Formation of C-N, C-O, and C-S bonds: Organoboron compounds can also be used to form bonds with heteroatoms, further expanding their synthetic utility. rsc.org

The impact of organoboron chemistry is evident in its widespread application in drug discovery, materials science, and agrochemical development. nih.govnumberanalytics.com The ability to construct complex molecular architectures with high efficiency and selectivity has accelerated the discovery and development of new molecules with desired functions. kanazawa-u.ac.jp

Table 1: Key Properties of this compound ester

| Property | Value |

| CAS Number | 67562-19-0 chemicalbook.com |

| Molecular Formula | C9H19BO2 fishersci.com |

| Molecular Weight | 170.06 g/mol fishersci.com |

| Boiling Point | 166°C to 168°C fishersci.com |

| Flash Point | 47°C (117°F) fishersci.com |

| Solubility | Not miscible or difficult to mix with water fishersci.com |

| IUPAC Name | 4,4,5,5-tetramethyl-2-propyl-1,3,2-dioxaborolane fishersci.com |

Properties

Molecular Formula |

C9H23BO4 |

|---|---|

Molecular Weight |

206.09 g/mol |

IUPAC Name |

2,3-dimethylbutane-2,3-diol;propylboronic acid |

InChI |

InChI=1S/C6H14O2.C3H9BO2/c1-5(2,7)6(3,4)8;1-2-3-4(5)6/h7-8H,1-4H3;5-6H,2-3H2,1H3 |

InChI Key |

DSTAHCLGZNXKHA-UHFFFAOYSA-N |

Canonical SMILES |

B(CCC)(O)O.CC(C)(C(C)(C)O)O |

Origin of Product |

United States |

Fundamental Reactivity and Mechanistic Investigations of N Propyl Boronic Acid Pinacol

Role in Transition Metal-Catalyzed Cross-Coupling Cycles

The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to a low-valent transition metal complex, typically palladium(0). This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) complex. The metal center is formally oxidized from the 0 to the +2 state.

For a reaction involving n-propyl boronic acid pinacol (B44631) ester, the first step would be the reaction of the palladium(0) catalyst with an organohalide partner, such as an aryl bromide or iodide. This generates the key arylpalladium(II) halide intermediate, which is then poised to react with the boronic ester in the subsequent transmetalation step. The choice of ligands on the palladium center is critical for facilitating this process and maintaining the stability of the resulting complex.

Transmetalation is the pivotal step in the Suzuki-Miyaura cycle, where the organic group (in this case, the n-propyl group) is transferred from the boron atom to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) species. rsc.org The precise mechanism of this step, particularly for boronic esters, has been a subject of extensive investigation.

Historically, it was often assumed that pinacol boronic esters required prior hydrolysis to the corresponding boronic acid before transmetalation could occur. However, significant evidence now supports the direct participation of the boronic ester in the catalytic cycle. nih.govillinois.edu Two primary pathways are considered for the transmetalation of boronic esters:

The Boronate Pathway: This mechanism involves the activation of the boronic ester by a base (e.g., a hydroxide (B78521) or alkoxide). The base coordinates to the Lewis acidic boron atom, forming a tetracoordinate "ate" complex. This boronate is significantly more nucleophilic than the neutral trigonal boronic ester, facilitating the transfer of the n-propyl group to the electrophilic palladium(II) center. Studies have shown that boronate complexes, formed from pinacol esters, can be highly reactive and lead to rapid transmetalation. bris.ac.uk

The Oxo-Palladium Pathway (or Hydroxide Pathway): In this pathway, a palladium-hydroxide complex, [LₙPd(R)(OH)], formed by the reaction of the palladium(II) halide intermediate with a base, is the key species. This complex then reacts with the neutral boronic ester. The interaction is thought to proceed through a transition state where the boron atom coordinates to the palladium-bound hydroxide, facilitating the transfer of the alkyl group. The steric bulk of the pinacol group can influence the rate of this process. nih.gov Investigations comparing different boronic esters have shown that sterically hindered esters, like the pinacol derivative, can exhibit slower reaction rates compared to less encumbered esters or the corresponding boronic acid under certain conditions. nih.gov

The dominance of one pathway over the other is influenced by reaction conditions such as the base, solvent, and the specific ligands on the palladium catalyst.

Table 1: Comparison of Transmetalation Rates for Different Boron Species

| Boron Reagent | Relative Rate of Transmetalation | Key Observation | Reference |

|---|---|---|---|

| Arylboronic Acid | ~1.2 h (for completion) | Standard benchmark for comparison. | nih.gov |

| Aryl pinacol boronic ester | ~5.5 h (for completion) | Slower than the corresponding boronic acid, attributed to steric hindrance. No discrete intermediate observed. | nih.gov |

| Aryl neopentyl boronic ester | ~0.3 h (for completion) | Significantly slower than both the acid and pinacol ester. | nih.gov |

Note: Data is based on a specific model system and serves for comparative purposes.

The final step of the catalytic cycle is reductive elimination from the diorganopalladium(II) intermediate. In this step, the two organic groups—the one from the original organohalide and the n-propyl group from the boronic ester—couple to form the final product with a new carbon-carbon bond. Simultaneously, the palladium center is reduced from the +2 to the 0 oxidation state, thereby regenerating the active catalyst, which can then enter a new cycle. This step is typically fast and irreversible.

Rearrangement Reactions Involving Boron-Ate Complexes

Beyond cross-coupling, the reactivity of n-propyl boronic acid pinacol ester is prominently featured in reactions involving the formation of tetracoordinate boron "ate" complexes. The addition of a nucleophile to the empty p-orbital of the boron atom creates a boronate species where the boron carries a formal negative charge. These intermediates are central to a class of powerful synthetic transformations known as 1,2-metallate rearrangements. bristol.ac.ukresearchgate.net

The 1,2-metallate rearrangement is a process where an organic group on the boron atom migrates to an adjacent carbon atom, displacing a leaving group. bristol.ac.uk This reaction platform allows for the stereospecific homologation of boronic esters, effectively extending a carbon chain by one or more atoms. bristol.ac.ukresearchgate.net

The general sequence for the homologation of this compound ester would be:

Ate Complex Formation: An organometallic reagent bearing a leaving group on the α-carbon (e.g., (dichloromethyl)lithium, LiCHCl₂) is added to the this compound ester. This nucleophilic addition forms a transient boron-ate complex.

1,2-Migration: The n-propyl group on the boron atom migrates to the adjacent carbon, displacing one of the leaving groups (e.g., a chloride ion). This migration forms a new carbon-carbon bond and results in a new α-chloro boronic ester.

Further Reaction: The newly formed α-halo boronic ester can be subjected to a second nucleophilic addition/migration sequence with another organometallic reagent (like a Grignard or organolithium reagent) to install a second substituent, again with high stereocontrol.

This methodology is exceptionally powerful for asymmetric synthesis when chiral auxiliaries are incorporated into the boronic ester's diol backbone or when chiral carbanions are used as the nucleophile. bristol.ac.uk

The formation of an "ate" complex from this compound ester and a carbanion (e.g., an organolithium reagent) can be viewed as generating a species where the negative charge is stabilized by the adjacent boron atom. While not a true carbanion, the resulting boronate complex possesses significant nucleophilic character. bris.ac.uk

The reactivity of these boron-stabilized anions is exemplified by their participation in various transformations:

1,2-Metallate Rearrangements: As described above, this is the most prominent reaction pathway. bristol.ac.ukresearchgate.net

Copper-Catalyzed Cross-Coupling: Boron-ate complexes derived from alkyl pinacol boronic esters and organolithium reagents can undergo transmetalation to copper. The resulting organocopper species can then couple with a range of electrophiles, such as acyl chlorides and allyl halides, in a stereospecific manner. nih.gov

Radical Reactions: While pinacol esters themselves are often poor substrates for generating radicals due to their reduced Lewis acidity, they can be converted in situ to more reactive species. Formation of an ate complex can precede oxidation to generate a carbon-centered radical for subsequent C-C bond formation. chemrxiv.org

The nucleophilicity and reactivity of these ate complexes are influenced by several factors, including the glycol used (neopentyl glycol-derived boronates are often more nucleophilic than pinacol-derived ones) and the nature of the organic substituents on the boron atom. bris.ac.uk

Factors Influencing Reactivity (e.g., Steric and Electronic Effects)

The reactivity of this compound ester in chemical transformations is governed by a combination of steric and electronic factors originating from both the n-propyl group and the pinacolato ligand. These factors influence the accessibility of the boron center to reagents and the electronic nature of the C-B bond.

Electronic Effects: The n-propyl group is a simple alkyl group that acts as a weak electron-donating group through an inductive effect (+I). This effect slightly increases the electron density on the boron atom. However, the dominant electronic influence comes from the two oxygen atoms of the pinacolato ligand, which are Lewis basic. nih.gov The lone pairs on these oxygen atoms can donate electron density to the vacant p-orbital of the sp²-hybridized boron atom, forming a resonance structure that stabilizes the molecule. This donation reduces the Lewis acidity of the boron center, making it less susceptible to nucleophilic attack compared to the corresponding boronic acid. The electronic properties of the boronic ester, specifically the Lewis basicity of the oxygens, are inversely related to the stability of intermediates in certain reactions, such as the Suzuki-Miyaura coupling. nih.gov More Lewis basic oxygens can stabilize the reactant but may disfavor the generation of a pre-transmetalation intermediate. nih.gov

The interplay of these effects makes this compound ester a moderately reactive and stable building block, widely used in cross-coupling chemistry where a balance of stability and reactivity is crucial. mdpi.com

Protodeboronation Processes of Alkyl Boronic Esters

Protodeboronation is a chemical process where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org For alkyl boronic esters like this compound ester, this reaction is generally considered a challenging and often undesired side reaction, particularly in metal-catalyzed cross-couplings. wikipedia.org Pinacol esters are significantly more stable and less prone to protodeboronation under many conditions compared to their corresponding boronic acids. acs.orgnih.gov The protodeboronation of unactivated primary alkyl boronic esters, in particular, has been considered an underdeveloped area of synthesis. sci-hub.se

While boronic acids can undergo protodeboronation through acid- or base-catalyzed pathways, pinacol esters are often resistant to these conditions. wikipedia.orgsci-hub.se The stability of the pinacol ester can be attributed to the steric protection afforded by the methyl groups and the electronic stabilization from the diol backbone, which makes the boron center less Lewis acidic. nih.goved.ac.uk

However, recent advancements have led to the development of specific catalytic methods to achieve the deliberate protodeboronation of alkyl pinacol boronic esters. These modern protocols often employ a radical-based mechanism. A notable strategy involves the photoredox-catalyzed protodeboronation of primary, secondary, and tertiary alkyl pinacol boronic esters. nih.govrsc.org In a typical mechanism, a photoexcited iridium catalyst oxidizes a boron-ate complex, which is formed in situ by the addition of an organolithium reagent (like Phenyllithium) to the boronic ester. This oxidation generates an alkyl radical (e.g., an n-propyl radical). nih.gov This radical then abstracts a hydrogen atom from a hydrogen source, such as thiophenol, to yield the final alkane product (propane, in the case of this compound ester). nih.gov This process is highly efficient and proceeds under mild conditions. nih.govsci-hub.se

Another reported method for the protodeboronation of secondary alkyl pinacol boronic esters involves the oxidation of their corresponding methyl boron ate complexes with manganese(III) acetate, followed by reduction of the resulting alkyl radical with a hydrogen donor like 4-tert-butylcatechol. nih.gov However, this particular method was noted not to proceed with primary alkyl boronic esters. nih.gov The development of these catalytic radical-based methods has transformed protodeboronation from a problematic side reaction into a useful synthetic transformation for alkyl boronic esters. nih.govrsc.org

Catalytic Transformations Mediated by N Propyl Boronic Acid Pinacol

Palladium-Catalyzed Reactions Beyond Suzuki-Miyaura

While the Suzuki-Miyaura reaction is the most prominent application of organoboron reagents, palladium catalysis also enables other important transformations of alkyl boronic esters.

The palladium-catalyzed cross-coupling of C(sp³)-hybridized organoboron compounds with C(sp²)-hybridized electrophiles is a powerful method for forming carbon-carbon bonds. These reactions extend the principles of the Suzuki-Miyaura coupling to non-aromatic boron reagents. For instance, the arylation of chiral alpha-bromo sulfoxides with boronic acids can be achieved with a palladium catalyst, creating a new C(sp³)-C(sp²) bond without racemization at the stereogenic center. nih.gov High yields are generally observed with a variety of arylboronic acids, including those with electron-donating or electron-withdrawing substituents. nih.gov

Another innovative approach involves the palladium-catalyzed reaction between alkylidenecyclopropanes (ACPs) and boronic acids, which yields synthetically valuable 1,1-disubstituted alkenes. nih.gov This transformation can proceed under either basic or neutral conditions and is effective for both aryl- and alkenylboronic acids. nih.gov The reaction with heteroaromatic boronic acids, such as 3-pyridinylboronic acid, has also been shown to be successful. nih.gov These methods showcase the utility of alkyl boronic esters like n-propyl boronic acid pinacol (B44631) ester in constructing diverse molecular frameworks.

Homologation reactions, which involve the insertion of a methylene (B1212753) group (–CH₂–), are a powerful tool for extending carbon chains. In the context of organoboron chemistry, palladium-catalyzed homologation has been developed to convert arylboronic acids into their corresponding benzyl (B1604629) Bpin products. acs.org This process utilizes a halomethylboronic acid pinacol ester as a carbenoid equivalent, which undergoes a facile oxidative addition to the palladium center, enabled by an α-boryl effect. acs.orgsnnu.edu.cn This allows for a formal C1 insertion without the need for stoichiometric organometallic reagents. acs.org

While this transformation is well-documented for arylboronic acids, its application to simple, non-activated alkyl boronic esters like n-propyl boronic acid pinacol ester is less common. However, related strategies involving radical-induced 1,2-migration of boronate complexes have been developed to access α-arylated or α-alkylated alkyl boronic acid pinacol esters from vinyl boronates. acs.orgresearchgate.net These methods, which can be initiated by photoredox catalysis, provide a pathway to more complex and functionalized boronic esters. acs.orgresearchgate.net

Copper-Catalyzed Transformations

Copper catalysis offers a complementary and often more economical alternative to palladium for mediating reactions with organoboron reagents. It has proven particularly effective in forming carbon-heteroatom bonds and in conjugate addition reactions.

The formation of carbon-heteroatom bonds is crucial in the synthesis of pharmaceuticals and agrochemicals. Copper catalysis has been successfully employed for C(sp³)-N bond formation using nonactivated alkyl boronic pinacol esters. A dual catalytic system that combines copper catalysis with photocatalytically enabled amino radical transfer allows for the C-N coupling of alkyl Bpins under mild, redox-neutral conditions. This strategy accommodates a wide variety of amines, including indoles, anilines, and sulfonamides, and has been used in the late-stage functionalization of complex drug molecules. researchgate.net

For C-O bond formation, copper-catalyzed cross-coupling of benzylboronic acid pinacol esters with epoxides has been described. nih.gov The reaction requires activation of the boronic ester with an alkyllithium reagent and proceeds with high efficiency and regioselectivity, favoring attack at the less substituted side of the epoxide. nih.gov This represents a rare example of an alkyl-monoboronic ester coupling with an epoxide. nih.gov

In the realm of C-S bond formation, copper catalysis is effective for coupling aryl boronic acids with reagents like p-toluenesulfonyl hydrazide to synthesize diaryl sulfones. However, the direct copper-catalyzed C(sp³)-S coupling using simple alkyl boronic acid pinacol esters is not as widely documented, representing an area for future research.

| Transformation | Boronic Ester Type | Coupling Partner | Catalyst System | Key Features | Reference |

|---|---|---|---|---|---|

| C(sp³)-N Coupling | Nonactivated Alkyl Bpin | Amines (Indoles, Anilines, etc.) | Dual Cu/Photocatalysis | Mild, redox-neutral conditions; broad amine scope. | researchgate.net |

| C(sp³)-O Coupling | Benzyl Bpin | Epoxides | CuI / Alkyllithium | Efficient epoxide ring-opening; high regioselectivity. | nih.gov |

| C(sp²)-S Coupling | Aryl Boronic Acid | p-Toluenesulfonyl hydrazide | Cu Catalyst | Synthesis of diaryl sulfones. |

Copper-catalyzed conjugate addition (or 1,4-addition) of organoboron reagents to α,β-unsaturated systems is a key method for C-C bond formation. While the conjugate addition of boron itself to unsaturated amides and esters is well-established, the catalytic conjugate addition of simple alkyl groups from their corresponding boronic esters remains challenging. snnu.edu.cnresearchgate.net The instability of the intermediate organocopper species often limits the scope of these reactions. snnu.edu.cn

More significant progress has been made in the conjugate addition of other types of organoboron reagents. For example, nickel-catalyzed conjugate allylation of activated enones using allyl boronic esters has been successfully developed. snnu.edu.cn In copper catalysis, research has often focused on the addition of a diboron (B99234) reagent across a double or triple bond, which installs a boryl group onto the substrate rather than transferring an alkyl group. researchgate.net The direct and efficient copper-catalyzed conjugate addition of a simple, non-activated alkyl group like n-propyl from its pinacol boronic ester to enones is an area that continues to be explored.

Rhodium-Catalyzed Additions

Rhodium-catalyzed additions of organoboron compounds, such as this compound ester, represent a powerful tool for the formation of carbon-carbon bonds. These reactions, which include 1,2-additions to carbonyls and 1,4-conjugate additions to α,β-unsaturated systems, are prized for their high efficiency and functional group tolerance. While research has extensively covered aryl and alkenyl boronic acids, the principles and applications are broadly applicable to alkyl boronic esters, including the n-propyl variant. nih.govscilit.com

The seminal work in this area demonstrated that rhodium complexes can effectively catalyze the addition of organoboronic acids to various electrophiles. nih.gov A key step in the catalytic cycle is the transmetalation of the organic group from the boron atom to the rhodium center. wiley-vch.de This process is often facilitated by a basic medium or the presence of a hydroxyl-containing ligand on the rhodium, which activates the boronic ester.

In the context of 1,2-additions, rhodium catalysts mediate the transfer of the n-propyl group from the boronic ester to the carbonyl carbon of aldehydes and ketones, yielding secondary and tertiary alcohols, respectively. A common catalytic system for this transformation involves a rhodium(I) precursor, such as [Rh(acac)(CO)₂], in combination with a phosphine (B1218219) ligand, like 1,1'-bis(diphenylphosphino)ferrocene (dppf). nih.gov The reaction is typically conducted in an aqueous solvent system at elevated temperatures.

For 1,4-conjugate additions, the n-propyl group is added to the β-position of α,β-unsaturated compounds like enones, enoates, and nitroalkenes. wiley-vch.dersc.orgrsc.org This reaction is highly valuable for the construction of more complex molecular skeletons. Chiral phosphine ligands, such as BINAP, are often employed to achieve high levels of enantioselectivity, making it a powerful method for asymmetric synthesis. nih.govorganic-chemistry.org The choice of ligand, solvent, and base can significantly influence the reaction's outcome, including the competition between 1,4-addition and other potential pathways like Heck-type coupling. rsc.org While specific examples detailing this compound ester in these reactions are not as prevalent in the literature as for its aryl counterparts, the established methodologies provide a robust framework for its application.

| Entry | Boronic Ester/Acid | Electrophile | Rhodium Catalyst | Ligand | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic Acid | Benzaldehyde | [Rh(acac)(CO)₂] | dppf | Secondary Alcohol | 96 | nih.gov |

| 2 | 1-Hexenylboronic Acid | Butanal | [Rh(acac)(CO)₂] | dppf | Secondary Alcohol | 88 | nih.gov |

| 3 | Phenylboronic Acid | Cyclohexenone | Rh(acac)(C₂H₄)₂ | (S)-BINAP | β-Substituted Ketone | 99 | organic-chemistry.org |

| 4 | Phenylboronic Acid | Methyl Acrylate | Rh(acac)(C₂H₄)₂ | (S)-BINAP | β-Substituted Ester | 95 | rsc.org |

| 5 | β-Carbonyl Pinacol Alkylboronate | Aromatic Aldehyde | [Rh(cod)Cl]₂ | (R)-BINAP | γ-Butyrolactone | 85 | acs.org |

Photo- and Electrocatalytic Applications

The advent of photo- and electrocatalysis has opened new avenues for the application of alkyl boronic acid pinacol esters, including the n-propyl derivative. These methods rely on single-electron transfer (SET) processes to generate highly reactive radical intermediates under mild conditions. nih.govnih.gov

In the realm of photocatalysis, this compound ester can serve as a precursor to the n-propyl radical. The high oxidation potential of alkyl boronic esters has been a challenge, but recent strategies have overcome this limitation. nih.govresearchgate.net One approach involves the formation of a redox-active complex between the boronic ester and a Lewis base, such as quinuclidin-3-ol or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This complex is more readily oxidized by an excited-state photocatalyst, typically an iridium or ruthenium complex, to generate the alkyl radical. nih.govnih.gov

Another strategy employs a dual catalytic system, often combining a photocatalyst with a nickel catalyst. researchgate.netnih.gov In this scenario, the photocatalyst facilitates the generation of the alkyl radical from the boronic ester, which is then captured by the nickel catalyst to participate in cross-coupling reactions with various partners, such as aryl halides. researchgate.netnih.gov These photoredox-mediated C(sp²)-C(sp³) cross-coupling reactions are highly efficient and can be performed under mild, often room temperature, conditions. nih.gov The use of flow chemistry has further enhanced the efficiency and scalability of these transformations. nih.gov

Electrocatalysis offers a complementary approach to generating radical intermediates from this compound ester. By applying an electrical potential, a single-electron oxidation of the boronic ester can be achieved, leading to the formation of the n-propyl radical. This radical can then engage in various C-C bond-forming reactions. While the electrocatalytic reduction of CO₂ to form C-C bonds has been explored, the specific application of electrocatalysis to activate this compound ester for synthetic transformations is an area of growing interest with significant potential. rsc.org

| Entry | Alkyl Boronic Ester | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Cyclohexylboronic Acid Pinacol Ester | 4-Cyanopyridine | Ir(ppy)₃ / Lewis Base | Alkylated Pyridine | 85 | nih.gov |

| 2 | Benzylboronic Acid Pinacol Ester | 4-Bromobenzonitrile | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ / NiCl₂·6H₂O | Cross-Coupled Arene | 82 | nih.gov |

| 3 | sec-Butylboronic Acid Pinacol Ester | 4-Bromobenzonitrile | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ / NiCl₂·6H₂O / Quinoline | Cross-Coupled Arene | 75 | nih.gov |

| 4 | Primary Alkylboronic Acid | α-Trifluoromethyl Arylalkene | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ / K₃PO₄ | Defluorinative Alkylation Product | 72-82 | researchgate.net |

| 5 | α-Amino Alkylboronic Ester | Methyl Vinyl Ketone | Ir(ppy)₃ / Triphenylphosphine | C-C Coupled Product | 88 | nih.gov |

Applications of N Propyl Boronic Acid Pinacol in Complex Organic Synthesis

Construction of Carbon-Carbon Bonds

The formation of carbon-carbon (C-C) bonds is a fundamental objective in organic synthesis. n-Propyl boronic acid pinacol (B44631) ester serves as a reliable source of a propyl group in several key C-C bond-forming reactions, enabling the introduction of this alkyl fragment with high efficiency and control.

Suzuki-Miyaura Cross-Coupling in Diverse Synthetic Scenarios

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions and broad functional group tolerance. While initially developed for aryl-aryl couplings, its scope has expanded to include the use of alkylboronic esters. n-Propyl boronic acid pinacol ester, as a stable and accessible primary alkylboron reagent, participates effectively in these transformations.

This methodology has been successfully applied to the selective functionalization of polychlorinated aromatic compounds. For instance, in the synthesis of substituted pyridines, which are common motifs in pharmaceuticals, this compound ester can be coupled with dichloropyridine derivatives. A notable application involves the selective monoalkylation of 2,6-dichloropyridine. Using a palladium catalyst system, such as Pd₂(dba)₃ with the ligand FcPPh₂, this compound ester can selectively displace one chlorine atom, yielding 2-chloro-6-propylpyridine (B13895054) in good yield. This chemoselectivity is crucial as it leaves the second chlorine atom available for subsequent, different cross-coupling reactions.

This process allows for a "serial" or "iterative" cross-coupling strategy. After the initial propylation, a second arylboron reagent can be introduced in the same reaction vessel to displace the remaining chlorine, leading to the efficient, one-pot synthesis of complex, differentially substituted pyridines. This highlights the strategic advantage of using stable alkyl boronic esters like the n-propyl variant in building molecular complexity.

Table 1: Suzuki-Miyaura Coupling of this compound Ester with Dihaloarenes

| Aryl Halide | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-Dichloropyridine | Pd₂(dba)₃ / FcPPh₂ | 2-Chloro-6-propylpyridine | ~70-80% (Analogous) |

Petasis Boron-Mannich Reaction Variants

The Petasis Boron-Mannich (PBM) reaction is a powerful multicomponent reaction that combines a carbonyl compound, an amine, and an organoboronic acid to produce highly substituted amines. While traditionally dominated by vinyl and aryl boronic acids, recent advancements have sought to incorporate alkyl boronic acids, a long-standing challenge in the field.

The general applicability of the PBM reaction to simple alkyl boronic esters like this compound ester has been explored through photoredox catalysis. In this variant, an aldehyde, an amine, and an alkyl boronic acid or its ester are condensed. The reaction is thought to proceed through the formation of an iminium ion and an alkyl boronate complex. A photo-excited iminium ion can act as an oxidant, leading to the generation of an alkyl radical from the boronate complex, which then couples to form the final amine product.

This method allows for the synthesis of C(sp³)-rich complex amines, which are highly valuable in medicinal chemistry. The use of this compound ester in this context provides a direct route to molecules containing an N-propyl group adjacent to a newly formed stereocenter.

Table 2: Generalized Alkyl Petasis Boron-Mannich Reaction

| Aldehyde Component | Amine Component | Alkyl Boron Reagent | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 3-Phenylpropanal | Morpholine | n-Butylboronic acid (analog) | Photo-irradiation, Catechol additive | Substituted Alkyl Amine |

Stereoselective Alkene and Alkyne Functionalization

This compound ester is instrumental in reactions that functionalize molecules containing alkenes and alkynes, often through palladium-catalyzed cross-coupling. A key strategy involves the hydroboration or diboration of an alkene or alkyne to generate a new boronic ester intermediate, which can then be selectively functionalized.

However, a more direct application involves the coupling of this compound ester with alkenyl or alkynyl halides or triflates. For example, in the synthesis of trisubstituted alkenes, an alkenyl halide can be coupled with this compound ester under Suzuki-Miyaura conditions. This allows for the stereospecific installation of a propyl group onto a double bond, preserving the alkene geometry of the starting material.

This type of transformation is valuable for creating specific isomers of complex molecules. For instance, the synthesis of (Z)-trisubstituted alkenes, which are motifs in natural products like mycolactone (B1241217) A, can be achieved by coupling an organometallic reagent with a (Z)-alkenylboronate. By analogy, coupling this compound ester with a suitable (Z)-alkenyl halide provides a route to stereodefined propyl-substituted alkenes.

Strategic Use in Total Synthesis of Natural Products

The predictable reactivity of this compound ester makes it a valuable tool in the multi-step sequences required for the total synthesis of complex natural products. Its ability to participate in reliable C-C bond formation allows for the controlled construction of intricate carbon skeletons.

Iterative Stereocontrolled Chain Elongation

A powerful strategy in natural product synthesis is the iterative, or sequential, addition of carbon fragments to build up a complex chain with precise stereocontrol. The chemoselectivity of Suzuki-Miyaura reactions involving alkyl pinacol boronic esters is central to this approach.

Synthesis of Pharmaceutical Intermediates and Advanced Building Blocks

Boronic acids and their pinacol esters are fundamental building blocks in medicinal chemistry, frequently used in the synthesis of active pharmaceutical ingredients (APIs). nbinno.comchemrxiv.org this compound ester serves as a precursor for introducing propyl groups into drug candidates, a common alkyl substituent used to modulate properties like lipophilicity and binding affinity.

The utility of alkyl pinacol boronates is exemplified in the synthesis of kinase inhibitors and other targeted therapies. nih.gov For example, the synthesis of potent inhibitors often involves a late-stage Suzuki-Miyaura coupling to join complex fragments. In many syntheses, a heterocyclic core is coupled with a boronic ester. While specific examples for this compound ester in publicly documented API syntheses are less common than for more complex boronic esters, its role as a fundamental building block is clear. It can be used to prepare propyl-substituted aromatic or heteroaromatic intermediates, which are then carried forward to the final drug molecule. nbinno.com

For instance, the 2-chloro-6-propylpyridine synthesized via the methods described in section 5.1.1 is an advanced building block. The remaining chlorine atom can be displaced by an amine (via Buchwald-Hartwig amination) or another carbon nucleophile to construct the core of a potential therapeutic agent. This demonstrates how this compound ester is used to create more complex, functionalized intermediates tailored for pharmaceutical development.

Applications in Materials Chemistry

This compound ester, a member of the versatile family of alkyl boronic esters, serves as a valuable building block in the realm of materials chemistry. Its utility stems from the unique reactivity of the boronic ester group, which can participate in a variety of chemical transformations to create polymers and functional materials with tailored properties. The n-propyl group, as a simple alkyl substituent, can influence the physical properties of these materials, such as solubility, hydrophobicity, and steric interactions, thereby allowing for fine-tuning of the final material's characteristics. While extensive research has been conducted on aryl boronic acids and more complex alkyl boronic esters, the applications of this compound ester are representative of the broader class of simple alkyl boronic esters in materials science.

Polymer Synthesis

This compound ester can be incorporated into polymer chains through various polymerization techniques. One common approach involves the conversion of the boronic ester into a polymerizable monomer. For instance, the this compound ester can be functionalized with a vinyl group or other polymerizable moiety, which can then undergo free radical polymerization or other controlled polymerization methods to yield polymers with pendant boronic ester groups. These boronic ester functionalities can then be deprotected to the corresponding boronic acids, which can act as responsive sites within the polymer.

The n-propyl group in these polymers can influence their solubility and thermal properties. For example, the incorporation of alkyl chains can increase the solubility of the polymer in organic solvents and lower its glass transition temperature compared to polymers with more rigid aromatic groups.

Table 1: Illustrative Examples of Polymer Systems Incorporating Alkyl Boronic Esters

| Polymer Type | Monomer with Boronic Ester Functionality | Potential Property Modulation by Alkyl Group (e.g., n-Propyl) | Potential Application |

| Polyacrylate | Acrylate monomer with a pendant alkyl boronic ester | Increased solubility in nonpolar solvents, lower glass transition temperature. | Responsive coatings, self-healing materials. |

| Polystyrene | Styrenic monomer functionalized with an alkyl boronic ester | Enhanced processability, modified hydrophobicity. | Functional resins, sensors. |

| Polyacrylamide | Acrylamide monomer containing an alkyl boronic ester | Altered hydrogel swelling properties, modified lower critical solution temperature (LCST). | Biomedical hydrogels, drug delivery systems. |

This table presents illustrative examples of how an alkyl group, such as n-propyl, could generally influence polymer properties. Specific data for this compound ester is not extensively available.

Organic Electronics

While aryl boronic acids are more commonly employed in organic electronics due to their role in constructing conjugated systems via Suzuki-Miyaura coupling, alkyl boronic acid pinacol esters can also find niche applications. They can be used to introduce non-conjugated, flexible alkyl chains into the periphery of organic electronic materials. These alkyl chains can enhance the solubility of the materials in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and inkjet printing for the fabrication of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The presence of the n-propyl group can also affect the solid-state packing of the organic semiconductor molecules. By introducing steric hindrance, the n-propyl groups can disrupt π-π stacking, which can be advantageous in some cases to prevent aggregation-caused quenching of fluorescence in OLEDs.

Table 2: Potential Roles of this compound Ester in Organic Electronics

| Application Area | Potential Role of n-Propyl Group | Consequence on Material/Device Performance |

| Organic Light-Emitting Diodes (OLEDs) | Improving solubility of emitter or host materials. | Facilitates solution-based device fabrication. |

| Modifying solid-state packing. | May improve photoluminescence quantum yield by reducing aggregation. | |

| Organic Photovoltaics (OPVs) | Enhancing solubility of donor or acceptor materials. | Enables blend film formation from solution for the active layer. |

| Influencing morphology of the active layer. | Can impact charge separation and transport efficiency. |

This table outlines the potential, generalized roles of an n-propyl group in organic electronic materials. Specific research focusing on this compound ester in this context is limited.

Functional Materials

The boronic acid functionality, which can be readily obtained from the pinacol ester, is the key to the use of this compound ester in the creation of functional materials. Boronic acids are known for their ability to form reversible covalent bonds with diols. This property is the basis for the development of "smart" materials that can respond to specific stimuli.

For example, polymers or surfaces functionalized with n-propyl boronic acid (derived from its pinacol ester) can be used in the development of sensors for diol-containing molecules, such as sugars. The binding of a sugar molecule to the boronic acid can trigger a detectable signal, such as a change in fluorescence or an electrochemical response. The n-propyl group in such a system can modulate the hydrophobicity of the sensor's surface, potentially influencing its interaction with the analyte in aqueous environments.

Furthermore, the reversible nature of the boronic acid-diol interaction can be exploited to create self-healing materials. Cross-linked polymer networks can be formed using boronic ester linkages. When the material is damaged, these bonds can break and reform, allowing the material to repair itself. The flexibility and mobility of the polymer chains, influenced by the presence of alkyl groups like n-propyl, can play a role in the efficiency of the self-healing process.

Table 3: Research Findings on Functional Materials Based on Alkyl Boronic Acids

| Functional Material Type | Principle of Functionality | Role of Alkyl Group (e.g., n-Propyl) | Reported Research Finding (General for Alkyl Boronic Acids) |

| Glucose Sensors | Reversible binding of glucose (a diol) to boronic acid moieties. | Modulates the sensor's microenvironment (e.g., hydrophobicity). | Polymers with pendant boronic acids exhibit changes in fluorescence or swelling upon glucose binding. |

| Self-Healing Hydrogels | Dynamic covalent chemistry of boronic ester cross-links. | Influences polymer chain mobility and the kinetics of bond reformation. | Hydrogels cross-linked with boronic esters demonstrate autonomous healing at room temperature. |

| Responsive Surfaces | Alteration of surface properties upon binding of diols to immobilized boronic acids. | Affects the surface energy and wetting characteristics. | Surfaces modified with boronic acids show changes in contact angle in the presence of saccharides. |

This table summarizes general research findings for functional materials based on alkyl boronic acids, as specific detailed studies on this compound ester are not widely available.

Stereochemical Control and Asymmetric Synthesis Involving N Propyl Boronic Acid Pinacol

Diastereoselective and Enantioselective Transformations

The pursuit of enantiomerically pure compounds has driven the development of numerous transformations involving alkyl boronic esters. These reactions aim to create one or more stereocenters with high levels of selectivity.

One key area is the asymmetric reduction of ketones. A series of boronic acid pinacol (B44631) ester (Bpin)-containing acetophenone (B1666503) derivatives have been effectively reduced to their corresponding alcohols with high enantiomeric excess (ee) through asymmetric transfer hydrogenation (ATH). rsc.orgresearchgate.net Using Noyori-Ikariya catalysts with a formic acid/triethylamine system, high enantioselectivity is achieved when the Bpin group is positioned at the para or meta position of the aromatic ring. rsc.org However, substrates with an ortho-Bpin group show lower enantioselectivity, often accompanied by the formation of a cyclic boron-containing by-product. rsc.orgresearchgate.net

Table 1: Asymmetric Transfer Hydrogenation of Bpin-Containing Acetophenones This table summarizes the enantiomeric excess (ee) achieved in the asymmetric transfer hydrogenation of various acetophenone derivatives containing a pinacol boronate group.

| Substrate (Position of Bpin) | Catalyst | Product Configuration | Enantiomeric Excess (ee) | Reference |

| p-Bpin-acetophenone | (R,R)-Ts-DPEN RuCl | R | 98% | researchgate.net |

| m-Bpin-acetophenone | (R,R)-Ts-DPEN RuCl | R | 97% | researchgate.net |

| o-Bpin-acetophenone | (R,R)-Ts-DPEN RuCl | R | 64% | researchgate.net |

Cycloaddition reactions also represent a powerful tool for stereoselective synthesis. The Diels-Alder reaction of allenylboronic acid pinacol ester with cyclopentadiene, for instance, proceeds in a highly periselective and regioselective manner to yield the corresponding cycloadducts. conicet.gov.ar Furthermore, strategies involving chiral N-protonated alkenyl oxazaborolidines as dienophiles have enabled stereoselective [4+2] cycloadditions, leading to products that can be further derivatized through stereospecific transformations of the carbon-boron bond. researchgate.net

Researchers have also developed methods for creating substituted cyclobutyl boronic esters with high diastereoselectivity. researchgate.net This process involves the reaction of vinylcyclopropyl boronic esters with organolithium or Grignard reagents, which triggers a ring expansion and a 1,2-metallate rearrangement. researchgate.net

Chiral Auxiliaries and Ligand-Controlled Stereoselectivity

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, having imparted its chiral information to the molecule. wikipedia.orgsigmaaldrich.com

A classic example in boronic ester chemistry involves the use of pinanediol, a chiral diol derived from α-pinene, in place of pinacol. Boronic esters derived from pinanediol are instrumental in asymmetric homologation reactions. iupac.org For example, the reaction of (s)-pinanediol propylboronate with (dichloromethyl)lithium, followed by a nucleophile, allows for the creation of new stereocenters with high diastereomeric purity. iupac.org This approach was famously used in the synthesis of (3S,4S)-4-methyl-3-heptanol, a component of the elm bark beetle pheromone. iupac.org

Ligand-controlled stereoselectivity offers an alternative strategy, where an external chiral ligand coordinates to a metal catalyst or reagent to create a chiral environment for the reaction. In the context of boronic ester synthesis, the asymmetric lithiation of a substrate followed by borylation is a key method. The use of s-butyllithium in the presence of the chiral ligand (+)-sparteine has been shown to effectively generate enantiopure boronic esters. nih.govresearchgate.net

Furthermore, the choice of ligand can be used to steer a reaction toward different products. In the copper-catalyzed hydroboration of benzylidenecyclopropanes, the use of distinct phosphine (B1218219) ligands can either promote or suppress a subsequent cyclopropane (B1198618) ring-opening, leading to two different product classes from the same starting materials. researchgate.net

Asymmetric Homologation and Functionalization

Asymmetric homologation refers to the extension of a carbon chain by one carbon atom with simultaneous creation of a new stereocenter. The Matteson asymmetric homologation is a foundational process in boron chemistry. nih.gov It typically involves the reaction of a chiral boronic ester, such as one derived from pinanediol, with a halomethylithium reagent. iupac.orgnih.gov This inserts a halomethyl group between the boron and the alkyl group, which can then be displaced by a variety of nucleophiles with inversion of configuration, providing a reliable method for building stereodefined carbon chains. iupac.org

A powerful application of this chemistry is seen in formal anti-Markovnikov hydromethylation of alkenes. nih.govrsc.org This sequence combines the hydroboration of an alkene to form a boronic ester, followed by a Matteson one-carbon homologation, and finally a catalytic protodeboronation to replace the boron group with a hydrogen atom. nih.govresearchgate.netrsc.org

Table 2: Key Steps in Formal Alkene Hydromethylation This table outlines the sequence of reactions for the formal hydromethylation of an alkene via a boronic ester intermediate.

| Step | Reaction | Key Reagent(s) | Outcome | Reference |

| 1 | Hydroboration | HBpin | Alkene to Alkyl Boronic Ester | nih.gov |

| 2 | Homologation | CH₂BrLi | One-carbon chain extension | nih.gov |

| 3 | Protodeboronation | Photoredox Catalyst, H-source | Replacement of Bpin with H | nih.govresearchgate.net |

Asymmetric functionalization involves converting the C-B bond into a C-X bond (where X can be nitrogen, oxygen, etc.) with control of stereochemistry. A significant advance is the direct, stereospecific amination of primary, secondary, and even tertiary alkylboronic esters. nih.gov This transformation can be achieved by treating the boronic ester with methoxyamine and a strong base like potassium tert-butoxide, converting the C-B bond directly into a C-NH₂ bond while preserving the stereochemistry at the carbon center. nih.govamazonaws.com This method provides efficient access to enantioenriched chiral amines. nih.gov

Stereospecificity in Reaction Pathways

A stereospecific reaction is one in which different stereoisomers of the starting material react to give stereoisomerically different products. Several transformations involving alkyl boronic acid pinacol esters proceed with high stereospecificity.

The direct amination of alkylboronic esters mentioned previously is a prime example of a stereospecific process. nih.govamazonaws.com Experiments have confirmed that the reaction proceeds with retention of configuration at the carbon center, meaning an (R)-boronic ester will yield an (R)-amine with no loss of enantiomeric purity. nih.gov This stereospecificity holds true for primary, secondary, and tertiary boronic esters. nih.gov

Radical reactions can also exhibit high stereospecificity. For instance, a radical-induced 1,2-migration of vinyl or isopropenyl groups in boron ate complexes has been used to introduce ester functionalities in a stereospecific manner, a key step in the formal total synthesis of natural products like δ-(R)-coniceine. nih.govresearchgate.net More recently, the synthesis of axially chiral α-boryl-homoallenyl boronic esters has been achieved through a stereospecific copper-mediated SN2'-type addition of a diborylalkyl species to a chiral propargyl electrophile. nih.gov This reaction transfers the point chirality of the starting material to axial chirality in the allene (B1206475) product with excellent stereospecificity. nih.gov

Computational Chemistry and Theoretical Insights into N Propyl Boronic Acid Pinacol

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the elucidation of reaction mechanisms involving organoboron compounds. For reactions utilizing n-propyl boronic acid pinacol (B44631) ester, such as cross-coupling and borylation reactions, DFT calculations can map out the entire reaction landscape. These calculations help in understanding the step-by-step transformation of reactants into products.

For instance, in the context of the Suzuki-Miyaura cross-coupling reaction, which can involve alkyl boronic esters, DFT studies have been instrumental. Although many studies focus on arylboronic esters, the principles can be extended to alkyl derivatives like n-propyl boronic acid pinacol ester. Computational investigations have revealed that the transmetalation step, a key process in the catalytic cycle, can proceed without the prior hydrolysis of the boronic ester. nih.gov DFT calculations can model the formation of pre-transmetalation intermediates, such as those involving a Pd–O–B linkage. nih.gov The steric bulk of the pinacol group, which is significant in this compound ester, has been computationally shown to influence the formation of such intermediates. nih.gov

Moreover, DFT can be employed to investigate novel reaction pathways. For example, in the photochemical borylation of alkylcarboxylic acids to yield alkylboronic esters, quantum chemical calculations provide deep insights into the reaction mechanism, helping to rationalize the observed outcomes.

Table 1: Illustrative DFT-Calculated Relative Energies for a Hypothetical Reaction Pathway of this compound Ester

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound ester + Reagent | 0.0 |

| Intermediate 1 | Initial adduct formation | -5.2 |

| Transition State 1 | First energetic barrier | +15.8 |

| Intermediate 2 | Rearranged intermediate | -2.1 |

| Transition State 2 | Second energetic barrier | +20.3 |

| Products | Final products | -12.5 |

Note: This table is illustrative and based on typical values from DFT studies on related systems. The data does not represent experimentally verified values for this compound ester but serves to demonstrate the type of information obtained from DFT calculations.

Elucidation of Electronic Structures and Reactivity Profiles

Theoretical investigations on boronic acid derivatives and their esters have been conducted to understand their geometrical structure and electronic transitions. bibliotekanauki.pl DFT calculations can determine parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. For this compound ester, the electron-donating n-propyl group and the pinacol moiety collectively define its electronic nature.

The reactivity profile can also be assessed by calculating atomic charges and electrostatic potential maps. These show the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. For example, the boron atom in this compound ester is an electrophilic center. Due to their reduced Lewis acidity compared to other organoboron compounds, alkylboronic pinacol esters are generally stable and may require activation to participate in certain radical reactions. researchgate.netnih.gov

Table 2: Calculated Electronic Properties of a Model Alkyl Boronic Acid Pinacol Ester

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Relates to the ability to donate electrons |

| LUMO Energy | +1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical reactivity and stability |

| Mulliken Charge on Boron | +0.75 e | Indicates the electrophilic nature of the boron atom |

Note: This table is for illustrative purposes, showing typical values obtained from DFT calculations on similar boronic esters.

Transition State Modeling and Reaction Pathway Analysis

A key strength of computational chemistry is the ability to model transition states—the highest energy points along a reaction coordinate. The structure and energy of a transition state determine the activation energy and, consequently, the rate of a reaction. For reactions involving this compound ester, transition state modeling provides a detailed picture of bond-breaking and bond-forming processes.

In palladium-catalyzed cross-coupling reactions, for example, DFT can be used to model the transition states for oxidative addition, transmetalation, and reductive elimination. nih.gov The steric hindrance from the pinacol group of this compound ester can significantly impact the energy of the transmetalation transition state. nih.gov

Reaction pathway analysis involves mapping the potential energy surface of a reaction. This allows for the comparison of different possible mechanisms. For instance, in a given reaction, there might be competing pathways. DFT calculations can determine the activation barriers for each pathway, predicting which one is more likely to occur under specific conditions. This predictive power is invaluable for optimizing reaction conditions and understanding selectivity.

Prediction of Stereoselectivity

Many chemical reactions can produce multiple stereoisomers. Predicting and controlling the stereochemical outcome is a major challenge in organic synthesis. Computational methods are increasingly used to predict the stereoselectivity of reactions. For reactions involving chiral substrates or catalysts with this compound ester, DFT can be used to model the diastereomeric transition states that lead to different stereoisomers.

The energy difference between these transition states can be used to predict the ratio of stereoisomers that will be formed. For example, in copper-catalyzed stereospecific cross-couplings of boronic esters, it is believed that a configurationally stable organocopper(I) species is formed after transmetalation. nih.gov DFT calculations can be used to investigate the energetics of the transition states leading to different stereochemical outcomes, providing a rationale for the observed product distribution. While many of these advanced stereospecific reactions have been developed for secondary alkylboronic esters, the computational principles are applicable. nih.gov

Table 3: Illustrative Example of Calculated Energy Differences for Diastereomeric Transition States

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |

| TS1 (leading to Stereoisomer A) | 0.0 | 95 |

| TS2 (leading to Stereoisomer B) | 1.8 | 5 |

Note: This table is illustrative and demonstrates how small energy differences in transition states, as calculated by DFT, can lead to high stereoselectivity.

Ligand Design and Optimization via Computational Studies

In metal-catalyzed reactions, the ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity. Computational chemistry is a powerful tool for the rational design and optimization of ligands for specific transformations involving substrates like this compound ester.

By modeling the catalytic cycle with different ligands, chemists can predict how changes in the ligand's steric and electronic properties will affect the reaction outcome. For example, in Suzuki-Miyaura reactions, bulky, electron-rich phosphine (B1218219) ligands are often effective for coupling aryl chlorides. acs.org Computational studies can screen a library of virtual ligands to identify promising candidates before they are synthesized in the lab, saving time and resources.

This in silico approach allows for the fine-tuning of ligand structures to, for instance, lower the activation energy of a rate-limiting step or to increase the energy difference between competing diastereomeric transition states, thereby improving stereoselectivity. While direct computational studies on ligand design specifically for reactions of this compound ester are not widely reported, the established methodologies are broadly applicable.

Emerging Methodologies and Future Research Directions

Integration with Flow Chemistry and Automated Synthesis

The integration of n-propyl boronic acid pinacol (B44631) ester into flow chemistry and automated synthesis systems represents a significant advancement in chemical manufacturing, offering enhanced efficiency, safety, and scalability. acs.orgmdpi.comscielo.br Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for reactions involving organoboron compounds. acs.orgscielo.br

Flow chemistry setups, often utilizing simple T-mixers and PFA tubing, enable the rapid and safe handling of reactive intermediates, such as those generated in the synthesis of boronic acids. acs.org For instance, a continuous flow process has been developed for the synthesis of various boronic acids, achieving remarkable throughputs of up to 60 g/h with reaction times as short as one second. acs.org This methodology is highly scalable and suitable for both medicinal chemistry applications and larger-scale production. acs.org The use of flow chemistry can also facilitate the synthesis of key pharmaceutical precursors, such as the α-amino boronic ester precursor to the drug Bortezomib, by enabling challenging reactions like the diasteroselective Matteson reaction to be performed efficiently and safely. researchgate.net

The benefits of employing flow chemistry for reactions involving boronic esters are summarized in the table below:

| Feature of Flow Chemistry | Advantage for n-Propyl Boronic Acid Pinacol Ester Synthesis | Reference |

| Precise Temperature Control | Minimizes side reactions and decomposition of thermally sensitive intermediates. | acs.org |

| Rapid Mixing | Ensures homogeneous reaction conditions, leading to higher yields and purity. | acs.org |

| Short Reaction Times | Increases throughput and reduces the potential for degradation of unstable species. | acs.org |

| Enhanced Safety | Allows for the safe handling of hazardous reagents and intermediates in a closed system. | acs.orgmdpi.com |

| Scalability | Processes can be readily scaled from laboratory to production quantities without extensive redevelopment. | acs.orgscielo.br |

Sustainable and Catalyst-Free Transformations

In the pursuit of greener and more sustainable chemical processes, significant research has focused on developing catalyst-free transformations involving boronic acid derivatives. While many cross-coupling reactions traditionally rely on precious metal catalysts like palladium, recent advancements have demonstrated the feasibility of metal-free alternatives. nih.govgoogle.com

One notable development is the metal-free carbon-carbon bond-forming coupling between boronic acids and tosylhydrazones. nih.gov This reaction is highly general, tolerates a wide range of functional groups, and proceeds efficiently without the need for a metal catalyst. nih.gov As tosylhydrazones can be easily generated from carbonyl compounds, this method provides a reductive coupling pathway of significant synthetic value. nih.gov

Furthermore, the development of boracycle synthesis using arylboronic acid pinacol esters as stable boron sources offers a less toxic alternative to methods that rely on organotin compounds or highly reactive haloboranes. nih.govmdpi.com These approaches align with the principles of sustainable chemistry by reducing reliance on hazardous and toxic reagents. nih.gov

Biologically Inspired and Bioconjugation Applications

The unique properties of the boronic acid functional group have led to its increasing use in biologically inspired applications and for bioconjugation, excluding clinical data. rice.edunih.govnih.govbiosynth.com Boronic acids can form reversible covalent bonds with diols, a characteristic that is exploited for creating sensors, drug delivery systems, and hydrogels. nih.gov this compound ester, as a precursor to the free boronic acid, is a valuable tool in this context.

Peptide and protein conjugates are crucial for developing new chemical tools and biopharmaceuticals. rice.edunih.gov Organometallic methodologies utilizing boronic acids have emerged as powerful strategies for the selective modification of peptides and proteins. rice.edu For example, copper(II) salts can mediate the arylation of the N-terminus of peptides with specific boronic acids. rice.edu This allows for the creation of diverse bioconjugate structures with high selectivity. rice.edu

The integration of boronic acids into peptides can lead to the discovery of ligands with novel biological activities. nih.gov Peptide boronic acids have been investigated as potential enzyme inhibitors. nih.gov The ability to conjugate peptides with molecules like this compound ester opens up avenues for creating targeted drug delivery systems and diagnostic probes. biosynth.com

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Research into novel catalytic systems continues to expand the utility of this compound ester in cross-coupling reactions, aiming for higher reactivity and selectivity. While palladium catalysts have been the mainstay for Suzuki-Miyaura couplings, there is a growing interest in catalysts based on more abundant and less expensive metals like nickel. nih.govyoutube.com

Nickel-catalyzed cross-coupling reactions of redox-active esters with boronic acids have been developed, providing a transformation that is analogous in its simplicity and functional group tolerance to the Suzuki coupling. nih.gov These reactions utilize inexpensive nickel catalysts and can be performed in a practical and scalable manner. nih.gov A postulated mechanism involves the transmetalation of a Ni(I) complex with the arylboronic acid, followed by reduction of the redox-ester and subsequent radical fragmentation to form the cross-coupled product. nih.gov

For palladium-based systems, the development of new precatalysts has enabled fast Suzuki-Miyaura coupling reactions of even unstable boronic acids. nih.gov These precatalysts generate the active catalytic species under conditions where the decomposition of the boronic acid is slow, leading to excellent yields in short reaction times. nih.gov

The following table highlights some of the novel catalytic systems used with boronic acid pinacol esters:

| Catalyst System | Type of Coupling | Key Advantages | Reference |

| NiCl₂·6H₂O / Ligand | Cross-coupling of redox-active esters with boronic acids | Utilizes an inexpensive and abundant metal, practical and scalable. | nih.gov |

| Palladium Precatalyst with Biarylphosphine Ligands | Suzuki-Miyaura coupling of unstable boronic acids | Allows for fast reaction times at room temperature or 40 °C, high yields. | nih.gov |

| Porous Copper Metal-Organic Framework | Oxidative homo-coupling of aryl boronic acids | Heterogeneous catalyst with high efficiency and reusability. | google.com |

Strategies for Overcoming Challenges in Boronic Ester Stability and Handling

A significant challenge in working with boronic acid pinacol esters, including the n-propyl derivative, is their susceptibility to hydrolysis. researchgate.netresearchgate.net Pinacol esters are generally considered stable but can hydrolyze to the corresponding boronic acid, especially under typical reversed-phase HPLC conditions, which complicates analysis and purification. researchgate.netresearchgate.net

Several strategies have been developed to address the instability of boronic esters. One approach is the use of alternative diols to form more stable esters. For example, boronic esters derived from (1,1'-bicyclohexyl)-l,l'-diol have shown enhanced hydrolytic stability compared to pinacol esters. researchgate.net Hybrid diols have also been designed to balance stability for purification with the potential for controlled hydrolysis when the free boronic acid is needed. digitellinc.com

Another strategy involves a two-step deprotection protocol for alkyl pinacolyl boronic esters. acs.orgnih.gov This method proceeds via transesterification with diethanolamine (B148213) (DEA) to form a stable sp³-hybridized boron-DEA adduct, which can then be hydrolyzed to the boronic acid under mild acidic conditions. acs.orgnih.gov This protocol is tolerant of various functional groups and allows for easy product isolation. acs.orgnih.gov

For analytical purposes, methods have been developed to minimize on-column hydrolysis during HPLC analysis by carefully selecting parameters such as the eluent and additives. researchgate.net Hydrophilic interaction liquid chromatography (HILIC) has also been shown to be an effective technique for the analysis of pinacol boronate esters and their corresponding boronic acids. researchgate.net

Q & A

Q. Methodological Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.